molecular formula C13H9FO3 B6369240 2-(4-Fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261910-79-5

2-(4-Fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6369240
CAS RN: 1261910-79-5
M. Wt: 232.21 g/mol
InChI Key: KKYWJLBEJCEZEG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)benzoic acid, or 4-F2HBA, is an important organic compound used in a variety of scientific research applications. It is an aromatic carboxylic acid with a molecular formula of C8H6FO3. 4-F2HBA is a highly versatile compound, useful in both biochemical and physiological studies.

Scientific Research Applications

4-F2HBA is used in a variety of scientific research applications, including drug development, analytical chemistry, and biochemistry. In drug development, 4-F2HBA is used as a building block for the synthesis of various pharmaceuticals. In analytical chemistry, 4-F2HBA is used as a reagent for the detection and quantification of various compounds. In biochemistry, 4-F2HBA is used as a substrate for enzymatic reactions, allowing researchers to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 4-F2HBA is not well understood, however, it is known that 4-F2HBA can interact with various biological molecules, including proteins, enzymes, and DNA. 4-F2HBA is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also thought to interact with enzymes by acting as an inhibitor or activator, depending on the specific enzyme. Finally, 4-F2HBA can interact with DNA by binding to the major and minor grooves of the double helix.
Biochemical and Physiological Effects
4-F2HBA has been shown to have a variety of biochemical and physiological effects. In particular, 4-F2HBA has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction. It has also been shown to modulate the activity of transcription factors, and to interact with DNA to modulate gene expression. Additionally, 4-F2HBA has been shown to interact with proteins involved in cell adhesion and migration, and to modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

4-F2HBA is a highly versatile compound, and as such, has a variety of advantages and limitations when used in laboratory experiments. On the one hand, 4-F2HBA is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. On the other hand, 4-F2HBA is a relatively unstable compound and can be degraded in the presence of light and heat. Additionally, 4-F2HBA can be toxic in high concentrations and should be handled with care.

Future Directions

Given the versatility of 4-F2HBA, there are a variety of possible future directions for research. One possible direction is to explore the use of 4-F2HBA in drug development, as a building block for the synthesis of novel pharmaceuticals. Additionally, 4-F2HBA could be used to study the structure and function of enzymes, as well as to modulate the activity of transcription factors. Finally, 4-F2HBA could be used to study the interaction between proteins and DNA, as well as to study the effects of 4-F2HBA on cell adhesion and migration.

Synthesis Methods

4-F2HBA can be synthesized using a variety of methods including the Williamson ether synthesis, the Grignard reaction, and the Diels-Alder reaction. The Williamson ether synthesis is the most commonly used method for synthesizing 4-F2HBA, and involves the reaction of a phenol with an alkyl halide. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, while the Diels-Alder reaction involves the reaction of an alkene with a dienophile. All of these methods can be used to synthesize 4-F2HBA in a laboratory setting.

properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYWJLBEJCEZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683274
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-79-5
Record name 4'-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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